molecular formula C17H12Cl2N4OS B5908979 N-(2,4-dichlorophenyl)-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea CAS No. 6376-69-8

N-(2,4-dichlorophenyl)-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B5908979
CAS RN: 6376-69-8
M. Wt: 391.3 g/mol
InChI Key: FAGDGZIWXANXLA-RMKNXTFCSA-N
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Description

N-(2,4-dichlorophenyl)-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea, commonly known as DCPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCPTU is a member of the thiadiazole family of compounds, which are known for their diverse range of biological activities.

Mechanism of Action

DCPTU is believed to exert its effects by modulating the activity of specific ion channels in the nervous system, including the transient receptor potential (TRP) channels. These channels are involved in a variety of physiological processes, including pain sensation, temperature regulation, and taste perception. By modulating the activity of these channels, DCPTU may be able to alter neuronal signaling and communication.
Biochemical and Physiological Effects:
DCPTU has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of cell proliferation, and the induction of apoptosis (programmed cell death). These effects may be useful for studying the mechanisms underlying various neurological and physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCPTU in laboratory experiments is its ability to selectively modulate the activity of specific ion channels. This allows researchers to study the effects of ion channel dysfunction on neuronal function and communication. However, one limitation of using DCPTU is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on DCPTU. One area of interest is the development of more selective and potent analogs of DCPTU that can be used to study specific ion channels or neuronal pathways. Another area of interest is the use of DCPTU as a potential therapeutic agent for the treatment of neurological disorders, such as chronic pain or epilepsy. Finally, further research is needed to fully elucidate the mechanisms underlying the biochemical and physiological effects of DCPTU, which may lead to a better understanding of the nervous system and its function.

Synthesis Methods

DCPTU can be synthesized using a variety of methods, including the reaction of 2,4-dichlorophenyl isocyanate with 5-(2-phenylvinyl)-1,3,4-thiadiazol-2-amine. The reaction is typically carried out in the presence of a suitable solvent and a catalyst, such as triethylamine or pyridine. The resulting product is purified using column chromatography or recrystallization.

Scientific Research Applications

DCPTU has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and toxicology. In particular, DCPTU has been shown to modulate the activity of certain ion channels in the nervous system, making it a useful tool for studying neuronal function and communication.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N4OS/c18-12-7-8-14(13(19)10-12)20-16(24)21-17-23-22-15(25-17)9-6-11-4-2-1-3-5-11/h1-10H,(H2,20,21,23,24)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGDGZIWXANXLA-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60417635
Record name STK845821
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6376-69-8
Record name STK845821
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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